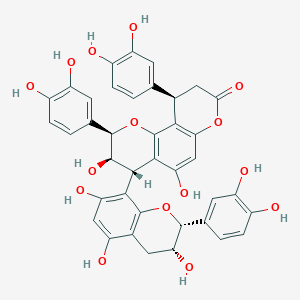

cinchonain IIa

Description

Structure

2D Structure

Properties

Molecular Formula |

C39H32O15 |

|---|---|

Molecular Weight |

740.7 g/mol |

IUPAC Name |

(2R,3R,4S,10R)-2,10-bis(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-3,5-dihydroxy-3,4,9,10-tetrahydro-2H-pyrano[2,3-h]chromen-8-one |

InChI |

InChI=1S/C39H32O15/c40-19-4-1-14(7-23(19)44)17-11-30(50)52-29-13-27(48)33-34(35(51)37(54-39(33)31(17)29)16-3-6-21(42)25(46)9-16)32-26(47)12-22(43)18-10-28(49)36(53-38(18)32)15-2-5-20(41)24(45)8-15/h1-9,12-13,17,28,34-37,40-49,51H,10-11H2/t17-,28-,34+,35-,36-,37-/m1/s1 |

InChI Key |

NWZBNZUABGSPSN-WRYDCQAKSA-N |

Isomeric SMILES |

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=C3C(=CC5=C4[C@H](CC(=O)O5)C6=CC(=C(C=C6)O)O)O)C7=CC(=C(C=C7)O)O)O)O)O)C8=CC(=C(C=C8)O)O)O |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C(=CC5=C4C(CC(=O)O5)C6=CC(=C(C=C6)O)O)O)C7=CC(=C(C=C7)O)O)O)O)O)C8=CC(=C(C=C8)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Natural Provenance of Cinchonain IIa: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinchonain IIa, a polyphenolic compound belonging to the flavan-3-ol class, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its presence in various plant species. While specific quantitative data for this compound remains a subject for further investigation, this document compiles available information on the phytochemical composition of its primary sources. Furthermore, this guide outlines detailed experimental protocols for the extraction and quantification of related compounds, which can be adapted for the targeted analysis of this compound. Finally, a proposed biosynthetic pathway for this compound is presented, based on established knowledge of flavonoid and proanthocyanidin biosynthesis.

Natural Sources of this compound

This compound has been identified as a natural constituent in a select number of plant species, primarily within the Cinchona and Rhizophora genera.

-

Cinchona pubescens : This species, a member of the Rubiaceae family, is well-known as a primary source of quinine and other alkaloids.[1] While the bark is the principal part utilized for alkaloid extraction, this compound has also been reported to be present in this plant. Cinchona species are native to the Andean forests of South America.[1]

-

Rhizophora stylosa : A key species of mangrove tree found in the Indo-Pacific region, Rhizophora stylosa has been identified as a significant natural source of this compound.[2] The compound has been isolated from the leaves and stems of this plant.[2][3]

Phytochemical Context and Quantitative Data

While precise quantitative data for the concentration of this compound in its natural sources is not extensively documented in current literature, analysis of the phytochemical profiles of Cinchona and Rhizophora species provides context for its occurrence.

The bark of Cinchona species is rich in alkaloids, with total alkaloid content ranging from 5% to 15% of the dried bark's weight.[4][5] The major alkaloids include quinine, quinidine, cinchonine, and cinchonidine.[4][6] It is within the complex matrix of these and other phenolic compounds that this compound is found.

Rhizophora stylosa contains a diverse array of secondary metabolites, including other cinchonain derivatives (cinchonain Ib, IIb, and Ia), proanthocyanidins, flavonoids, and triterpenoids.[2] The presence of these related flavonoid compounds suggests a robust biosynthetic pathway leading to the formation of complex proanthocyanidins like this compound.

Table 1: Major Phytochemicals Co-occurring with this compound in Cinchona and Rhizophora Species

| Plant Species | Plant Part | Major Co-occurring Phytochemicals | Reference |

| Cinchona pubescens | Bark | Quinine, Quinidine, Cinchonine, Cinchonidine | [4][6] |

| Rhizophora stylosa | Leaves, Stems | Cinchonain Ib, Cinchonain IIb, Cinchonain Ia, Proanthocyanidin B2, (+)-Catechin, (-)-Epicatechin | [2][3] |

Experimental Protocols

The following are detailed methodologies for the extraction and quantification of compounds structurally related to this compound from its natural sources. These protocols can be adapted for the specific isolation and analysis of this compound.

Extraction of Cinchonains from Rhizophora stylosa

This protocol is based on methods described for the isolation of cinchonains and other flavonoids from Rhizophora species.

Objective: To extract a crude fraction enriched with this compound from the leaves of Rhizophora stylosa.

Materials and Reagents:

-

Dried and powdered leaves of Rhizophora stylosa

-

Methanol (analytical grade)

-

Dichloromethane (analytical grade)

-

n-Hexane (analytical grade)

-

Ammonia solution (10%)

-

Rotary evaporator

-

Maceration flasks

-

Filter paper

Procedure:

-

Defatting: Macerate 3 kg of the powdered R. stylosa leaves in n-hexane (3 x 24 hours at room temperature) to remove lipids and other nonpolar compounds.[7]

-

Alkalinization and Extraction: Air-dry the residue and then moisten with a 10% ammonia solution overnight. This step is crucial for the extraction of alkaloids and other nitrogen-containing compounds.[7]

-

Maceration with Dichloromethane: Macerate the alkalinized residue with dichloromethane (3 x 24 hours at room temperature).[7]

-

Concentration: Combine the dichloromethane extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude dichloromethane extract.

-

Methanol Extraction: The residue from the dichloromethane extraction can be further macerated with methanol to extract more polar compounds.

-

Fractionation: The crude extract can be further purified using column chromatography with silica gel, eluting with a gradient of n-hexane and dichloromethane.[7] Fractions should be monitored by thin-layer chromatography (TLC) to identify those containing this compound.

Quantification of this compound by HPLC-DAD

This hypothetical protocol is designed based on established HPLC methods for the quantification of flavonoids and alkaloids in plant extracts.[8][9]

Objective: To quantify the concentration of this compound in a prepared plant extract.

Instrumentation and Conditions:

-

HPLC System: A system equipped with a Diode Array Detector (DAD), a quaternary pump, an autosampler, and a column oven.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution system using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in methanol (Solvent B).

-

Gradient Program:

-

0-5 min: 35-40% B

-

5-16 min: 40-100% B

-

16-19 min: 100% B (hold)

-

19-22 min: 100-35% B

-

22-25 min: 35% B (hold for re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Detection Wavelength: 280 nm (for flavonoids)

Procedure:

-

Standard Preparation: Prepare a stock solution of purified this compound of known concentration in methanol. Create a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve a known weight of the dried plant extract in methanol. Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the calibration standards and the sample solutions into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Biosynthetic Pathway of this compound

This compound is an A-type proanthocyanidin, which is a dimer of flavan-3-ol units. Its biosynthesis is believed to follow the general phenylpropanoid and flavonoid pathways.

The proposed biosynthetic pathway starts with the amino acid phenylalanine, which is converted through a series of enzymatic reactions to produce flavan-3-ol monomers such as (+)-catechin and (-)-epicatechin.[10][11] The key step in the formation of A-type proanthocyanidins like this compound is the oxidative coupling of two flavan-3-ol units. This dimerization is thought to be catalyzed by enzymes such as laccases or peroxidases.[12]

Caption: Proposed biosynthetic pathway of this compound.

Conclusion

This compound is a naturally occurring flavonoid found in Cinchona pubescens and Rhizophora stylosa. While specific quantitative data for this compound is limited, its presence within these phytochemically rich species suggests its potential for further investigation. The experimental protocols outlined in this guide, adapted from methodologies for related compounds, provide a framework for the targeted extraction and quantification of this compound. The proposed biosynthetic pathway, rooted in the well-established phenylpropanoid and flavonoid pathways, offers a logical route to its formation. Further research is warranted to fully elucidate the concentration of this compound in its natural sources and to optimize its isolation and analysis for potential applications in drug discovery and development.

References

- 1. Cinchona - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. scribd.com [scribd.com]

- 6. Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antioxidant, toxicity, and cytotoxicity activities from dichloromethane root extract and fraction of Rhizophora stylosa Griff - PMC [pmc.ncbi.nlm.nih.gov]

- 8. e-nps.or.kr [e-nps.or.kr]

- 9. HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Flavan-3-ol - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

The Quest for Cinchonain IIa: An Examination of an Undocumented Compound from Cinchona pubescens

A comprehensive review of scientific literature and chemical databases reveals no record of the discovery or isolation of a compound designated as Cinchonain IIa from the bark or other tissues of Cinchona pubescens. While this plant species is renowned for its rich history in traditional medicine and as the source of vital anti-malarial alkaloids like quinine, the specific molecule "this compound" remains elusive within the public domain of scientific research.

This in-depth technical guide aims to address the inquiry into this compound by first establishing the well-documented chemical profile of Cinchona pubescens and then exploring the potential reasons for the absence of "this compound" in the available literature. This exploration will serve as a resource for researchers, scientists, and drug development professionals interested in the phytochemistry of Cinchona species.

The Known Alkaloid Profile of Cinchona pubescens

Cinchona pubescens, a member of the Rubiaceae family, is a tree native to the Andean forests of South America.[1] The bark of this tree, often referred to as Peruvian bark, has been used for centuries to treat fevers and was the first effective treatment for malaria.[1][2] The primary bioactive constituents of Cinchona bark are a group of quinoline alkaloids. The most prominent and well-studied of these are:

-

Quinine: A potent anti-malarial and anti-pyretic agent.[1]

-

Quinidine: A stereoisomer of quinine, also used as an anti-arrhythmic medication.

-

Cinchonine: An alkaloid with anti-malarial properties, though less potent than quinine.[3]

-

Cinchonidine: A stereoisomer of cinchonine, also exhibiting anti-malarial activity.[3]

The total alkaloid content in the bark of Cinchona species can range from 5% to 15%, with the relative abundance of each alkaloid varying depending on the species, geographical location, and cultivation conditions.[4]

The Uncharted Territory: The Case of "this compound"

Despite extensive research into the chemical composition of Cinchona pubescens, there are no published studies, reports, or database entries that describe the isolation, characterization, or biological activity of a compound named "this compound". This absence of information leads to several hypotheses:

-

A Novel, Undiscovered Compound: It is conceivable that this compound is a yet-to-be-discovered minor alkaloid or other secondary metabolite present in Cinchona pubescens. The chemical diversity of medicinal plants is vast, and new compounds are continually being identified.

-

A Misnomer or Synonym: The name "this compound" could be an unpublished internal designation, a synonym for a known compound that is not widely used, or a simple misnomer. Chemical nomenclature can be complex, and variations in naming conventions can occur.

-

Confusion with Compounds from Other Species: It is possible that the name "this compound" has been mistakenly associated with Cinchona pubescens. For instance, the compound "Tanshinone IIA" is a well-known bioactive molecule isolated from Salvia miltiorrhiza, a plant used in traditional Chinese medicine.[5][6] The similarity in the latter part of the names could lead to confusion.

Hypothetical Workflow for the Discovery and Isolation of a Novel Compound from Cinchona pubescens

For researchers embarking on the quest to identify novel compounds from Cinchona pubescens, a systematic approach is essential. The following workflow outlines the key experimental stages that would be involved in such an endeavor.

Figure 1. A generalized workflow for the discovery and isolation of novel compounds from a plant source.

Detailed Experimental Protocols

Should a researcher undertake the challenge of isolating a novel compound like the hypothetical this compound, the following detailed protocols for the key experimental stages would be applicable.

Table 1: Experimental Protocols for Compound Discovery

| Stage | Detailed Methodology |

| Plant Material Collection and Preparation | Bark of Cinchona pubescens would be collected from a verified source. The material would be authenticated by a botanist. The bark would then be air-dried in the shade to prevent degradation of thermolabile compounds and ground into a fine powder to increase the surface area for extraction. |

| Extraction | The powdered bark (e.g., 1 kg) would be subjected to maceration or Soxhlet extraction with a suitable solvent, such as methanol or ethanol, for an extended period (e.g., 72 hours). The solvent would then be evaporated under reduced pressure using a rotary evaporator to yield a crude extract. |

| Fractionation | The crude extract would be subjected to liquid-liquid partitioning using a series of immiscible solvents with increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity. Each fraction would be concentrated and screened for potential new compounds using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |

| Isolation and Purification | The fraction showing the most promise for containing novel compounds would be subjected to further chromatographic separation. This typically involves column chromatography over silica gel or other stationary phases, followed by semi-preparative and preparative HPLC to isolate individual compounds in a pure form. |

| Structure Elucidation | The chemical structure of the isolated pure compound would be determined using a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) would provide information on the carbon-hydrogen framework. Mass Spectrometry (MS) would determine the molecular weight and elemental composition. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy would provide information on functional groups and chromophores. |

| Purity Assessment | The purity of the isolated compound would be assessed using analytical HPLC with a high-resolution column and a suitable detector (e.g., Diode Array Detector). A single, sharp peak would indicate a high degree of purity. |

Potential Signaling Pathways for Novel Cinchona Compounds

While the biological activity of the hypothetical this compound is unknown, novel compounds from medicinal plants are often investigated for their effects on various cellular signaling pathways implicated in disease. Based on the known activities of other plant-derived compounds, some potential pathways of interest for a new Cinchona alkaloid could include:

-

PI3K/Akt Signaling Pathway: This pathway is crucial in regulating cell growth, proliferation, and survival. Inhibition of this pathway is a common mechanism for anti-cancer agents.[5]

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase pathway is involved in cellular responses to a variety of stimuli and plays a key role in inflammation and cancer.[5]

-

NF-κB Signaling Pathway: Nuclear Factor-kappa B is a key regulator of the inflammatory response.[7] Modulation of this pathway is a target for anti-inflammatory drugs.

Figure 2. A conceptual diagram of how a novel compound might interact with key cellular signaling pathways.

Conclusion

The inquiry into "this compound" from Cinchona pubescens highlights a fascinating aspect of natural product research: the vast, unexplored chemical space within even well-studied medicinal plants. While current scientific knowledge does not support the existence of a compound with this name, the possibility of its discovery remains. The methodologies and workflows outlined in this guide provide a roadmap for researchers to explore the rich phytochemistry of Cinchona pubescens and potentially uncover new bioactive molecules that could contribute to the future of medicine. The legacy of the "fever tree" continues to inspire scientific exploration, promising new discoveries from its remarkable chemical arsenal.

References

- 1. Cinchona - Wikipedia [en.wikipedia.org]

- 2. Products of the Empire: Cinchona: a short history | Cambridge University Library [lib.cam.ac.uk]

- 3. Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Signaling pathways behind the biological effects of tanshinone IIA for the prevention of cancer and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

The Enigmatic Pathway of Cinchonain IIa: A Technical Guide to its Biosynthesis in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinchonain IIa, a prominent flavonolignan found in plants of the Cinchona genus, has garnered significant interest for its diverse pharmacological activities. As a member of the broader class of cinchonains, its complex structure, arising from the coupling of a flavonoid and a phenylpropanoid unit, presents a fascinating biosynthetic puzzle. This technical guide provides an in-depth exploration of the putative biosynthetic pathway of this compound, drawing upon established principles of flavonolignan biosynthesis in other plant species due to the current nascent stage of direct research in Cinchona. This document is intended to serve as a foundational resource for researchers seeking to elucidate this pathway, develop biotechnological production platforms, and explore the therapeutic potential of this intricate natural product.

The Hypothetical Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the well-established phenylpropanoid pathway, which provides the foundational precursors for a vast array of plant secondary metabolites. This pathway commences with the amino acid L-phenylalanine and diverges to produce both the flavonoid and monolignol moieties that ultimately condense to form the cinchonain scaffold.

Phenylpropanoid Pathway: The Common Origin

The initial steps of the pathway involve the conversion of L-phenylalanine to p-coumaroyl-CoA through the sequential action of three key enzymes:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to yield p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

This central intermediate, p-coumaroyl-CoA, serves as the branch point for the biosynthesis of both the flavonoid and monolignol precursors.

Flavonoid Biosynthesis: Formation of the Catechin Moiety

The flavonoid precursor of this compound is hypothesized to be catechin. Its biosynthesis from p-coumaroyl-CoA proceeds through the general flavonoid pathway:

-

Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone Isomerase (CHI): Facilitates the stereospecific isomerization of naringenin chalcone to (-)-naringenin.

-

Flavanone 3-Hydroxylase (F3H): Hydroxylates (-)-naringenin to produce (+)-dihydrokaempferol.

-

Flavonoid 3'-Hydroxylase (F3'H): Introduces a hydroxyl group at the 3' position of the B-ring of (+)-dihydrokaempferol to yield (+)-dihydroquercetin (taxifolin).

-

Dihydroflavonol 4-Reductase (DFR): Reduces (+)-dihydroquercetin to leucocyanidin.

-

Leucoanthocyanidin Reductase (LAR): Converts leucocyanidin to (+)-catechin.

Monolignol Biosynthesis: Formation of Caffeoyl-CoA

The monolignol precursor is proposed to be derived from caffeoyl-CoA. The synthesis of this precursor from p-coumaroyl-CoA is a more direct route:

-

Coumaroyl-CoA 3-Hydroxylase (C3'H): A cytochrome P450-dependent monooxygenase that hydroxylates p-coumaroyl-CoA to produce caffeoyl-CoA.

Oxidative Coupling: The Key C-C Bond Formation

The final and defining step in this compound biosynthesis is the oxidative coupling of (+)-catechin and caffeoyl-CoA. This reaction is believed to be catalyzed by a class III peroxidase or a laccase. These enzymes generate radical intermediates from both precursors, which then undergo a stereoselective coupling to form the characteristic C-C bond between the C-8 of the catechin A-ring and the β-position of the caffeoyl-CoA side chain. Subsequent intramolecular cyclization would then lead to the formation of the this compound core structure. The exact mechanism and the specific enzymes involved in Cinchona remain to be experimentally validated.

Quantitative Data Summary

Direct quantitative data for the biosynthesis of this compound is currently unavailable in the literature. The following table presents a template with hypothetical data based on typical values observed for related flavonoid and phenylpropanoid biosynthetic enzymes in plants. This is intended to serve as a reference for future experimental design and data comparison.

| Enzyme | Substrate(s) | Apparent Km (µM) | Apparent Vmax (pmol·s-1·mg-1 protein) | Optimal pH | Optimal Temperature (°C) |

| Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | 50 - 200 | 100 - 500 | 8.5 - 9.0 | 30 - 40 |

| Cinnamate-4-Hydroxylase (C4H) | Cinnamic Acid | 5 - 20 | 50 - 150 | 7.0 - 7.5 | 25 - 35 |

| 4-Coumarate:CoA Ligase (4CL) | p-Coumaric Acid, ATP, CoA | 10 - 100 | 200 - 1000 | 7.5 - 8.0 | 30 - 40 |

| Chalcone Synthase (CHS) | p-Coumaroyl-CoA, Malonyl-CoA | 5 - 50 | 50 - 200 | 7.0 - 8.0 | 25 - 35 |

| Peroxidase (for coupling) | (+)-Catechin, Caffeoyl-CoA, H2O2 | 10 - 200 | 10 - 100 | 5.0 - 6.5 | 25 - 30 |

Note: The provided data is illustrative and should be experimentally determined for the specific enzymes from Cinchona species.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.

Plant Material and Enzyme Extraction

-

Plant Material: Young, actively growing tissues of Cinchona pubescens (e.g., leaves, stems, and roots) should be harvested and immediately frozen in liquid nitrogen and stored at -80°C.

-

Extraction Buffer: 100 mM potassium phosphate buffer (pH 7.5) containing 10 mM β-mercaptoethanol, 1 mM EDTA, 10% (v/v) glycerol, and 1% (w/v) polyvinylpolypyrrolidone (PVPP).

-

Protocol:

-

Grind the frozen plant tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

-

Suspend the powder in the extraction buffer (1:3 w/v).

-

Stir the suspension for 30 minutes at 4°C.

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude enzyme extract.

-

(Optional) Perform ammonium sulfate precipitation to partially purify the enzymes.

-

In Vitro Enzyme Assay for Oxidative Coupling

This assay aims to detect the enzymatic formation of this compound from its putative precursors.

-

Reaction Mixture (100 µL):

-

50 mM Sodium Acetate Buffer (pH 5.5)

-

1 mM (+)-Catechin (in DMSO)

-

1 mM Caffeoyl-CoA (in water)

-

1 mM H2O2

-

10-50 µg of crude or partially purified enzyme extract

-

-

Protocol:

-

Pre-incubate the reaction mixture without H2O2 for 5 minutes at 30°C.

-

Initiate the reaction by adding H2O2.

-

Incubate for 30-60 minutes at 30°C.

-

Stop the reaction by adding 20 µL of 2 M HCl.

-

Extract the products with an equal volume of ethyl acetate.

-

Evaporate the ethyl acetate layer to dryness and redissolve the residue in methanol for analysis.

-

-

Analysis: Analyze the reaction products by HPLC-DAD and LC-MS/MS, comparing the retention time and mass spectrum with an authentic standard of this compound.

Identification of Candidate Genes and Heterologous Expression

-

Transcriptome Analysis: Perform RNA-seq on different tissues of Cinchona pubescens to identify candidate genes encoding peroxidases and laccases that show co-expression with known flavonoid biosynthesis genes.

-

Cloning and Vector Construction: Amplify the full-length coding sequences of candidate genes by RT-PCR and clone them into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for yeast).

-

Heterologous Expression:

-

In E. coli: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG.

-

In Yeast (Saccharomyces cerevisiae): Transform the expression vector into a suitable yeast strain (e.g., INVSc1). Induce protein expression with galactose.

-

-

Protein Purification: Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Functional Characterization: Perform the in vitro enzyme assay described above using the purified recombinant protein to confirm its activity and substrate specificity.

Conclusion and Future Directions

The biosynthesis of this compound in Cinchona species represents a compelling area of research with significant implications for drug development and metabolic engineering. While the proposed pathway in this guide provides a solid theoretical framework, extensive experimental validation is imperative. Future research should focus on:

-

Metabolite Profiling: Comprehensive metabolomic analysis of Cinchona tissues to identify all intermediates in the cinchonain biosynthetic pathway.

-

Enzyme Discovery and Characterization: Identification and functional characterization of the specific peroxidase or laccase responsible for the oxidative coupling.

-

Regulatory Mechanisms: Investigation of the transcriptional regulation of the pathway to understand how cinchonain biosynthesis is controlled in the plant.

-

Metabolic Engineering: Heterologous expression of the entire pathway in a microbial host to enable sustainable and scalable production of this compound and its analogs.

By addressing these key areas, the scientific community can unlock the full potential of this fascinating natural product and pave the way for novel therapeutic applications.

Physical and chemical properties of cinchonain IIa.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinchonain IIa is a naturally occurring polyphenolic compound belonging to the flavan-3-ol class.[1] First isolated from Cinchona pubescens, it has since been identified in other plant species, including Kandelia candel.[2][3] As a member of the cinchonain group of compounds, it is recognized for its potential biological activities, including antioxidant and radical scavenging properties. This technical guide provides a detailed overview of the physical and chemical properties of this compound, experimental protocols for its analysis, and an exploration of its known biological activities and associated signaling pathways.

Physical and Chemical Properties

This compound is typically obtained as a brown powder.[4] While a specific melting point has not been definitively reported in the literature, its solid nature at room temperature is well-established. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃₉H₃₂O₁₅ | [2] |

| Molecular Weight | 740.66 g/mol | [2] |

| Appearance | Brown powder | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [5] |

Spectroscopic Data

The structural elucidation of this compound has been achieved through various spectroscopic techniques. The following sections detail the available data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. These would include broad absorption bands in the region of 3400-3200 cm⁻¹ corresponding to the stretching vibrations of the multiple hydroxyl (-OH) groups. Strong absorption bands around 1700-1680 cm⁻¹ would indicate the presence of a carbonyl (C=O) group, likely from a lactone or similar functionality. Bands in the 1600-1450 cm⁻¹ region would be attributed to aromatic C=C stretching vibrations. C-O stretching vibrations from the various ether and alcohol functionalities would appear in the fingerprint region between 1300 and 1000 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a solvent such as methanol would be expected to exhibit absorption maxima characteristic of its polyphenolic structure. Typically, flavan-3-ols show two main absorption bands: one in the range of 270-290 nm (Band II) and another, often a shoulder, in the range of 310-330 nm (Band I). These absorptions are due to the π-π* transitions within the aromatic rings and the conjugated systems of the molecule.

Experimental Protocols

Detailed experimental protocols are essential for the replication of research and for further investigation of this compound.

Isolation and Purification of this compound

Methodology:

-

Extraction: The dried and powdered plant material (e.g., bark of Cinchona pubescens) is extracted with a suitable organic solvent such as methanol or ethanol at room temperature.

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The fraction containing this compound (typically the ethyl acetate fraction for polyphenols) is collected.

-

Chromatography: The active fraction is subjected to column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate) to separate the different components.

-

Purification: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Characterization: The structure of the isolated compound is confirmed using spectroscopic methods such as NMR, mass spectrometry (MS), IR, and UV-Vis spectroscopy.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The antioxidant activity of this compound can be evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Protocol:

-

Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

-

Sample preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO) and then serially diluted to obtain a range of concentrations.

-

Reaction: An aliquot of each concentration of the this compound solution is mixed with the DPPH solution. A control is prepared with the solvent instead of the sample solution.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance of DPPH (typically around 517 nm) using a UV-Vis spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC₅₀ Determination: The concentration of this compound required to scavenge 50% of the DPPH radicals (IC₅₀ value) is determined by plotting the percentage of inhibition against the concentration of the sample.

Biological Activities and Signaling Pathways

This compound has been reported to possess antioxidant properties.[4] However, detailed studies on its effects on specific signaling pathways related to anti-inflammatory and anticancer activities are limited. Much of the research on the biological activities of Cinchona compounds has focused on alkaloids like quinine and cinchonine.

Potential Anti-inflammatory and Anticancer Mechanisms

Based on the known activities of structurally related flavonoids, it can be hypothesized that this compound may exert anti-inflammatory and anticancer effects through the modulation of key signaling pathways. The following diagram illustrates a hypothetical model of how this compound might influence these pathways. It is important to note that this is a theoretical representation and requires experimental validation for this compound specifically.

References

- 1. Exploring the Anticancer Properties of Cinchonine: A Comprehensive Review of Cellular and Molecular Mechanisms With Botanical Source and Pharmacokinetics Property - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C39H32O15 | CID 11765545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | CAS:85081-23-8 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

Cinchonain IIa: A Technical Guide on its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinchonain IIa, a polyphenolic compound belonging to the class of phenylpropanoid-substituted epicatechins, has emerged as a molecule of interest in biomedical research due to its potential therapeutic properties. Isolated from plants of the Cinchona and Kandelia genera, this natural product has demonstrated notable antioxidant and potential anti-inflammatory activities. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by available quantitative data, detailed experimental protocols for its evaluation, and visual representations of associated signaling pathways and workflows. While research specifically on this compound is still in its early stages, this document synthesizes the existing evidence and provides a framework for future investigation into its therapeutic potential.

Introduction

This compound (CAS No. 85081-23-8; Molecular Formula: C₃₉H₃₂O₁₅) is a bioactive flavonoid.[1] It is structurally characterized as a phenylpropanoid-substituted epicatechin. Natural sources of this compound include the bark of Cinchona plants, which are historically recognized for their medicinal alkaloids like quinine, and the barks of Kandelia candel.[1][2][3] The primary reported biological activities of this compound are its antioxidant and potential anti-inflammatory effects.[1] This guide will delve into the mechanistic details of these activities, present the available quantitative data, and provide standardized protocols for its study.

Quantitative Data on Biological Activity

The antioxidant capacity of this compound has been quantified using established in vitro assays. The available data provides a preliminary indication of its potency as a radical scavenger.

| Assay | Parameter | Value (µM) | Source |

| DPPH Radical Scavenging | EC₅₀ | 6.8 | [4] |

| PMS-NADH Superoxide Scavenging | EC₅₀ | 26.5 | [4] |

Note: EC₅₀ (Half-maximal effective concentration) represents the concentration of this compound required to scavenge 50% of the respective radicals in the assay. Lower values indicate higher antioxidant activity.

Mechanism of Action

Antioxidant Activity

The primary mechanism underlying the antioxidant activity of this compound is its ability to act as a potent scavenger of reactive oxygen species (ROS).[3] This activity is attributed to its chemical structure, which is rich in phenolic hydroxyl groups.

-

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl groups on the aromatic rings of this compound can readily donate a hydrogen atom to neutralize free radicals, thus terminating the damaging chain reactions of oxidation.

-

Single Electron Transfer (SET): this compound can also donate an electron to reduce reactive oxygen species, a mechanism common to many flavonoids.

The demonstrated efficacy in the DPPH and PMS-NADH assays confirms its ability to scavenge stable free radicals and superoxide anions, respectively.[4]

Potential Anti-inflammatory Activity

While direct experimental evidence detailing the anti-inflammatory mechanism of this compound is limited, its classification as a flavonoid and a phenylpropanoid-substituted epicatechin allows for postulation based on the known activities of similar compounds. The anti-inflammatory effects of such polyphenols are often mediated through the modulation of key signaling pathways involved in the inflammatory response.

A plausible mechanism for this compound's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Another potential target is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway . MAPKs are involved in the production of inflammatory mediators, and their inhibition can lead to a reduction in the inflammatory response.

It is hypothesized that this compound may exert its anti-inflammatory effects by:

-

Inhibiting the activation of IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα.

-

Preventing the nuclear translocation of the active p65 subunit of NF-κB.

-

Suppressing the phosphorylation of key MAPK proteins such as p38, JNK, and ERK.

Further research is required to validate these proposed mechanisms for this compound.

Signaling Pathways and Experimental Workflows

Visualizing Potential Signaling Pathways

The following diagrams illustrate the hypothesized signaling pathways that may be modulated by this compound, leading to its anti-inflammatory effects.

Experimental Workflow Diagrams

The following diagrams outline the workflows for the antioxidant assays for which quantitative data for this compound is available.

Detailed Experimental Protocols

DPPH Radical Scavenging Assay

This protocol is adapted from standard methods for assessing the antioxidant activity of natural compounds.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol (analytical grade)

-

Ascorbic acid (or other suitable positive control)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color.

-

Preparation of this compound Solutions: Prepare a stock solution of this compound in methanol or ethanol. From this stock, prepare a series of dilutions to obtain a range of concentrations to be tested.

-

Assay:

-

To each well of a 96-well plate, add a specific volume of each this compound dilution (e.g., 100 µL).

-

Add the same volume of the DPPH solution (e.g., 100 µL) to each well.

-

For the control, mix the solvent with the DPPH solution.

-

For the blank, use the solvent only.

-

A positive control (e.g., ascorbic acid) should be run in parallel.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at approximately 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the sample.

-

EC₅₀ Determination: The EC₅₀ value is determined by plotting the percentage of inhibition against the concentration of this compound.

PMS-NADH Superoxide Scavenging Assay

This protocol outlines the procedure for measuring the scavenging of superoxide radicals generated by the phenazine methosulfate (PMS)-NADH system.

Materials:

-

This compound

-

Phenazine methosulfate (PMS)

-

Nicotinamide adenine dinucleotide (NADH)

-

Nitroblue tetrazolium (NBT)

-

Tris-HCl buffer (e.g., 16 mM, pH 8.0)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of PMS, NADH, and NBT in the Tris-HCl buffer.

-

-

Preparation of this compound Solutions: Prepare a stock solution of this compound and serial dilutions in the buffer.

-

Assay:

-

In each well, mix the this compound solution, NBT solution, and NADH solution.

-

Initiate the reaction by adding the PMS solution.

-

The total reaction volume should be kept constant.

-

The control contains all reagents except the this compound.

-

-

Incubation: Incubate the mixture at room temperature for a specified time (e.g., 5 minutes).

-

Measurement: Measure the absorbance of the resulting formazan product at approximately 560 nm.

-

Calculation: The percentage of superoxide radical scavenging is calculated as: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

EC₅₀ Determination: The EC₅₀ value is determined from the dose-response curve of percentage inhibition versus this compound concentration.

Conclusion and Future Directions

This compound is a promising natural compound with demonstrated antioxidant properties and theoretical potential for anti-inflammatory activity. The available quantitative data on its radical scavenging capacity provides a solid foundation for its further investigation. However, a significant gap exists in the literature regarding its specific molecular mechanisms of action, particularly in the context of inflammation and cell signaling.

Future research should focus on:

-

Elucidating the precise anti-inflammatory mechanisms of this compound, including its effects on the NF-κB and MAPK pathways in relevant cell models.

-

Expanding the toxicological and pharmacokinetic profiling of this compound to assess its safety and bioavailability.

-

Conducting in vivo studies to validate the therapeutic potential of this compound in models of oxidative stress and inflammatory diseases.

A deeper understanding of the biological activities of this compound will be crucial for unlocking its full potential as a lead compound in drug discovery and development.

References

- 1. In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review | Semantic Scholar [semanticscholar.org]

- 2. benchchem.com [benchchem.com]

- 3. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]

- 4. static.igem.wiki [static.igem.wiki]

The Multifaceted Biological Activities of Cinchonain IIa: A Technical Guide for Researchers

Foreword: This document provides a comprehensive technical overview of the known biological activities of cinchonain IIa, a flavonolignan found in various plant species. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. This guide synthesizes available data on its antioxidant, anti-inflammatory, anticancer, neuroprotective, antiviral, and metabolic effects, presenting quantitative data, experimental methodologies, and visual representations of its mechanisms of action.

Antioxidant Activity

This compound exhibits significant antioxidant properties, primarily through its ability to scavenge free radicals. This activity has been quantified in various in vitro assays.

Quantitative Data: Antioxidant Activity

| Assay | Target | IC50 (µg/mL) | IC50 (µM) | Reference Compound | Reference IC50 | Source |

| DPPH Radical Scavenging | DPPH Radical | 5.6 | - | Ascorbic Acid | - | [1] |

| ABTS Radical Scavenging | ABTS Radical | - | - | - | - | No specific data found for this compound |

Note: While a specific IC50 value for the ABTS assay for this compound was not found, related cinchonain compounds have demonstrated potent activity in this assay.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is a standard method for assessing the free radical scavenging activity of a compound.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)

-

Methanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in methanol.

-

Create a series of dilutions of the this compound stock solution in methanol to achieve a range of final concentrations.

-

In a 96-well microplate, add 100 µL of each this compound dilution to respective wells.

-

Add 100 µL of the DPPH solution to each well.

-

A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

-

A blank well should contain 200 µL of methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC50 value, the concentration of this compound that inhibits 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of this compound.

DPPH radical scavenging assay workflow.

Anti-inflammatory Activity

This compound has demonstrated potential anti-inflammatory effects by inhibiting the production of inflammatory mediators.

Quantitative Data: Anti-inflammatory Activity

| Assay | Cell Line | Mediator | IC50 (µg/mL) | IC50 (µM) | Reference Compound | Reference IC50 | Source |

| Nitric Oxide (NO) Production | RAW 264.7 | NO | - | - | - | - | No specific IC50 data found for this compound |

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol describes the measurement of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

96-well cell culture plate

-

Cell culture incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group should not be stimulated with LPS.

-

After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

The concentration of nitrite is determined from a sodium nitrite standard curve. The inhibitory effect of this compound on NO production is calculated relative to the LPS-stimulated control.

Signaling Pathway: Inhibition of NF-κB Activation

This compound is suggested to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a key regulator of inflammatory responses.

Inhibition of the NF-κB signaling pathway by this compound.

Anticancer Activity

This compound has shown cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

Quantitative Data: Anticancer Activity

| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Reference Compound | Reference IC50 | Source |

| HeLa | Cervical Cancer | - | ~180 (for Cinchonine) | Doxorubicin | - | [2] |

| Various | - | - | - | - | - | No specific IC50 data found for this compound |

Note: The provided IC50 value is for the related alkaloid cinchonine. While this compound is expected to have anticancer activity, specific quantitative data is limited.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

-

Cancer cell line (e.g., HeLa)

-

Appropriate cell culture medium with 10% FBS

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plate

-

Cell culture incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a suitable density and incubate overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. A control group should be treated with the vehicle (e.g., DMSO) only.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 490 nm or 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control group.

-

The IC50 value, the concentration of this compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Neuroprotective Activity

This compound may offer protection against neuronal damage, a key factor in neurodegenerative diseases.

Quantitative Data: Neuroprotective Activity

| Assay | Cell Line | Stressor | EC50 (µg/mL) | EC50 (µM) | Reference Compound | Reference EC50 | Source |

| Cell Viability | SH-SY5Y | H2O2 | - | - | - | - | No specific EC50 data found for this compound |

Note: While specific EC50 values are not available, studies on related compounds demonstrate protective effects in neuronal cell models.

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

This protocol assesses the ability of this compound to protect SH-SY5Y neuroblastoma cells from oxidative stress-induced cell death.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

DMEM/F12 medium with 10% FBS

-

Hydrogen peroxide (H2O2)

-

This compound

-

MTT solution

-

DMSO

-

96-well cell culture plate

-

Cell culture incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

Induce oxidative stress by adding H2O2 (e.g., 200 µM) to the wells and incubate for 24 hours. A control group should not be treated with H2O2.

-

Assess cell viability using the MTT assay as described in the anticancer activity section.

-

The neuroprotective effect is quantified by the increase in cell viability in the this compound-treated groups compared to the H2O2-only treated group.

Signaling Pathway: Modulation of MAPK Pathway

The neuroprotective effects of this compound may be mediated through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular stress responses.

Modulation of the p38 MAPK pathway by this compound.

Antiviral Activity

Preliminary evidence suggests that this compound and related compounds may possess antiviral properties.

Quantitative Data: Antiviral Activity

| Virus | Assay | Cell Line | IC50 (µg/mL) | IC50 (µM) | Reference Compound | Reference IC50 | Source |

| Influenza Virus | Plaque Reduction | MDCK | - | - | - | - | No specific data found for this compound |

| Herpes Simplex Virus | Plaque Reduction | Vero | - | - | Acyclovir | - | No specific data found for this compound |

Note: Data on the antiviral activity of this compound is currently limited. The protocols provided are general methods used for screening antiviral compounds.

Experimental Protocol: Plaque Reduction Assay

This assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50%.

Materials:

-

Host cell line (e.g., MDCK for influenza, Vero for HSV)

-

Virus stock

-

Cell culture medium

-

This compound

-

Agarose or other overlay medium

-

Crystal violet staining solution

-

6-well plates

Procedure:

-

Seed host cells in 6-well plates to form a confluent monolayer.

-

Prepare serial dilutions of the virus stock.

-

Infect the cell monolayers with a known number of plaque-forming units (PFU) of the virus.

-

After a 1-hour adsorption period, remove the virus inoculum.

-

Overlay the cells with a medium containing various concentrations of this compound and a gelling agent like agarose.

-

Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

-

Fix the cells and stain with crystal violet to visualize the plaques.

-

Count the number of plaques in each well.

-

The IC50 is the concentration of this compound that reduces the number of plaques by 50% compared to the untreated virus control.

Metabolic Effects

This compound may influence metabolic pathways, including those related to glucose metabolism.

Quantitative Data: Enzyme Inhibition

| Enzyme | IC50 (µg/mL) | IC50 (µM) | Ki | Inhibition Type | Reference Compound | Reference IC50 | Source |

| Xanthine Oxidase | - | - | - | - | Allopurinol | - | No specific data found for this compound |

| α-Glucosidase | - | - | - | - | Acarbose | - | No specific data found for this compound |

Note: While direct inhibitory constants for this compound are not widely reported, related flavonoids and cinchonain derivatives have shown inhibitory activity against these enzymes.

Experimental Protocol: α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

This compound

-

Phosphate buffer (pH 6.8)

-

Sodium carbonate (Na2CO3)

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well plate, add 50 µL of different concentrations of this compound.

-

Add 50 µL of α-glucosidase solution (0.5 U/mL) to each well.

-

Incubate the mixture at 37°C for 15 minutes.

-

Initiate the reaction by adding 50 µL of pNPG solution (3 mM).

-

Incubate at 37°C for 15 minutes.

-

Stop the reaction by adding 50 µL of 0.2 M Na2CO3.

-

Measure the absorbance of the yellow p-nitrophenol product at 405 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

Experimental Protocol: Glucose Uptake Assay in 3T3-L1 Adipocytes

This protocol assesses the effect of this compound on glucose uptake in fat cells.

Materials:

-

Differentiated 3T3-L1 adipocytes

-

Krebs-Ringer-HEPES (KRH) buffer

-

This compound

-

Insulin

-

2-deoxy-D-[3H]glucose

-

Phloretin (inhibitor of glucose transport)

-

Scintillation counter

Procedure:

-

Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes.

-

Wash the differentiated adipocytes with KRH buffer.

-

Treat the cells with or without this compound for a specified time.

-

Stimulate the cells with or without insulin (e.g., 100 nM) for 20 minutes.

-

Initiate glucose uptake by adding 2-deoxy-D-[3H]glucose and incubate for 5 minutes.

-

Terminate the uptake by adding ice-cold KRH buffer containing phloretin.

-

Wash the cells with ice-cold PBS.

-

Lyse the cells and measure the radioactivity using a scintillation counter.

-

The amount of glucose uptake is normalized to the protein content of the cell lysate.

Workflow for measuring glucose uptake in 3T3-L1 adipocytes.

Disclaimer: This document is intended for informational purposes for a research audience. The experimental protocols provided are generalized and may require optimization for specific laboratory conditions. While efforts have been made to provide accurate information, some data for this compound is limited, and information from related compounds has been included for context, which is clearly indicated. Researchers should consult the primary literature for detailed experimental conditions.

References

The Therapeutic Potential of Cinchonain IIa: A Technical Whitepaper for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinchonain IIa, a naturally occurring flavonolignan, has emerged as a promising candidate for therapeutic development due to its diverse biological activities. This technical guide provides an in-depth overview of the current understanding of this compound's therapeutic potential, with a focus on its antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the core signaling pathways implicated in its mechanism of action to support further research and development efforts.

Introduction

This compound belongs to the cinchonain group of flavonolignans, which are found in various plant species, including those of the Cinchona genus, historically known for their medicinal properties.[1] The unique chemical structure of this compound contributes to its wide range of pharmacological activities, making it a molecule of significant interest for the development of novel therapeutics for a variety of diseases. This whitepaper aims to consolidate the existing scientific knowledge on this compound and its closely related analogs to provide a comprehensive resource for the scientific community.

Therapeutic Effects and Mechanisms of Action

This compound exhibits a spectrum of therapeutic effects, primarily attributed to its antioxidant and anti-inflammatory properties, which in turn influence downstream cellular processes involved in cancer, neurodegeneration, and other inflammatory conditions.

Antioxidant Activity

This compound demonstrates potent antioxidant activity by scavenging free radicals, a key mechanism in mitigating oxidative stress-related cellular damage. Oxidative stress is a contributing factor in numerous pathological conditions.

Quantitative Data: Antioxidant Activity

| Compound | Assay | IC50 Value | Reference |

| Cinchonain Analogs | DPPH Radical Scavenging | 2.3-9.4 µM | [2] |

Note: Data presented is for a range of cinchonain compounds, as specific IC50 values for this compound were not available in the reviewed literature.

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant activity of this compound can be quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[3][4]

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol. The final working concentration should result in an absorbance of approximately 1.0 at 517 nm.

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to create a stock solution, from which serial dilutions are made.

-

Assay Procedure:

-

Add a specific volume of the this compound solution to the DPPH working solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.[3]

-

Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

A control sample containing the solvent instead of the antioxidant is also measured.

-

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of this compound.

Anti-inflammatory Effects

This compound has been shown to possess anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators such as nitric oxide (NO). This is a critical therapeutic target for a multitude of inflammatory diseases.

Quantitative Data: Anti-inflammatory Activity

| Compound | Cell Line | Assay | Inhibition | Reference |

| Cinchonain Ia | Macrophages | Nitric Oxide Production | Dose-dependent inhibition | [5] |

Experimental Protocol: Nitric Oxide Production Assay (Griess Assay)

The anti-inflammatory effect of this compound can be assessed by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line, using the Griess assay.[6][7]

-

Cell Culture: Culture RAW 264.7 macrophages in a suitable medium and seed them in 96-well plates.

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce nitric oxide production and incubate for 24 hours.

-

-

Griess Assay:

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate at room temperature for 15 minutes to allow for color development.[6]

-

-

Measurement: Measure the absorbance at 550-570 nm using a microplate reader.

-

Data Analysis: The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to LPS-stimulated cells without this compound treatment.

Anticancer Properties

Emerging evidence suggests that this compound and its analogs possess anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.[8][9]

Quantitative Data: Anticancer Activity

| Compound | Cell Line | Assay | IC50 Value | Reference |

| Cinchonain Ia (in combination with L-Asparaginase) | NTERA-2 (cancer stem cells) | Cell Viability (3D culture) | 1.86 ± 0.37 µg/mL | [9] |

| Cinchonain Ia (in combination with L-Asparaginase) | A549 (lung cancer) | Cell Viability | Synergistic effect observed | [9] |

Note: The available data is for cinchonain Ia, often in combination therapies. Further studies are needed to determine the specific IC50 values for this compound as a monotherapy.

Experimental Protocol: MTT Assay for Cell Viability

The cytotoxic effect of this compound on cancer cells can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent reagent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value, representing the concentration of this compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Neuroprotective Effects

Cinchonains have shown potential in the context of neurodegenerative diseases, such as Alzheimer's disease, by inhibiting the aggregation of beta-amyloid (Aβ) peptides, a key pathological hallmark of the disease.[11]

Experimental Protocol: Beta-Amyloid Aggregation Assay

The ability of this compound to inhibit Aβ aggregation can be evaluated using a thioflavin T (ThT) fluorescence assay.[11]

-

Aβ Peptide Preparation: Prepare a solution of synthetic Aβ peptide (e.g., Aβ1-42) in a suitable buffer.

-

Aggregation Inhibition:

-

Incubate the Aβ peptide solution in the presence and absence of various concentrations of this compound at 37°C with gentle agitation.

-

Aliquots are taken at different time points to monitor the aggregation process.

-

-

Thioflavin T Staining:

-

Add ThT solution to the aliquots. ThT exhibits enhanced fluorescence upon binding to amyloid fibrils.

-

-

Fluorescence Measurement: Measure the fluorescence intensity using a spectrofluorometer with excitation and emission wavelengths appropriate for ThT (e.g., ~440 nm excitation and ~485 nm emission).

-

Data Analysis: The inhibition of Aβ aggregation is determined by comparing the fluorescence intensity of samples treated with this compound to that of the untreated control.

Signaling Pathways

The therapeutic effects of this compound are mediated through the modulation of key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential biomarkers for its activity.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for cell survival, proliferation, and growth. Dysregulation of this pathway is common in cancer. This compound may exert its anticancer effects by inhibiting the PI3K/Akt pathway, leading to decreased cell proliferation and increased apoptosis.[8][12]

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. This compound is thought to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.

Future Directions and Conclusion

This compound holds considerable promise as a lead compound for the development of novel therapeutics. Its multifaceted pharmacological profile suggests potential applications in a range of diseases characterized by oxidative stress, inflammation, and cellular proliferation. While the existing data, particularly for its close analogs, is encouraging, further research is imperative.

Future studies should focus on:

-

Elucidating the precise molecular targets of this compound.

-

Conducting comprehensive in vivo studies to evaluate its efficacy and safety profile in relevant disease models.

-

Optimizing its pharmacokinetic and pharmacodynamic properties through medicinal chemistry approaches.

-

Exploring its potential in combination therapies to enhance therapeutic outcomes.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Anti-Inflammatory Activities of Constituents from Cinnamomum insularimontanum Hayata Leaves and Their Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. louis.uah.edu [louis.uah.edu]

- 5. researchgate.net [researchgate.net]

- 6. Cinnamein Inhibits the Induction of Nitric Oxide and Proinflammatory Cytokines in Macrophages, Microglia and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cinchonain Ia Shows Promising Antitumor Effects in Combination with L-Asparaginase-Loaded Nanoliposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. texaschildrens.org [texaschildrens.org]

- 11. Protocol for quantitative and qualitative analyses of the in vitro aggregation of synthetic beta-amyloid. A method applicable to the identification of substances that may have therapeutic efficacy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cusabio.com [cusabio.com]

Cinchonain IIa: A Review of Preclinical Research and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinchonain IIa is a naturally occurring flavonolignan, a type of polyphenol, found in plants of the Cinchona genus. These plants are historically renowned for their medicinal properties, most notably as the source of quinine, an anti-malarial drug. While research on many cinchona alkaloids is extensive, this compound remains a less-explored compound with potential pharmacological activities. This technical guide provides a comprehensive literature review of the existing research on this compound and related compounds, focusing on its potential antioxidant, anti-inflammatory, and anticancer properties. Due to the limited availability of data specifically for this compound, this review extrapolates potential mechanisms and experimental methodologies from studies on closely related cinchona alkaloids and other flavonolignans.

Chemical Structure and Properties

This compound belongs to the class of A-type phenylpropanoid-substituted flavan-3-ols. Its complex chemical structure, characterized by multiple phenolic hydroxyl groups, suggests a strong potential for antioxidant activity through the donation of hydrogen atoms to scavenge free radicals.

Data Presentation: Quantitative Analysis of Biological Activities

Quantitative data specifically for this compound is scarce in the currently available scientific literature. The following table summarizes the biological activities of closely related compounds, providing a predictive framework for the potential efficacy of this compound.

| Compound | Biological Activity | Assay | Cell Line/Model | IC50 Value | Reference |

| Cinchonain Ib | Anti-hyaluronidase | Hyaluronidase inhibition assay | - | Not specified | [1] |

| Cinchonain Ib | Anti-elastase | Elastase inhibition assay | - | Not specified | [2] |

| Cinchonine | Anti-inflammatory | Nitric Oxide (NO) Production | RAW 264.7 macrophages | Not specified | [3][4][5] |

| Cinchonine | Anticancer | Cytotoxicity | K562 (leukemia) | Not specified | [4] |

| Plant Extracts containing Cinchonains | Antioxidant | DPPH radical scavenging | - | IC50 = 18.26 µg/mL (Lawsonia inermis extract) | [6] |

| Plant Extracts containing Cinchonains | Anti-inflammatory | Protein denaturation inhibition | - | IC50 = 103.21 µg/mL (Lawsonia inermis extract) | [6] |

Experimental Protocols

Detailed experimental protocols for the investigation of this compound are not yet published. However, based on the study of similar natural compounds, the following standard methodologies would be appropriate for characterizing its bioactivity.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay assesses the free radical scavenging capacity of a compound.

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

-

Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The concentration should be adjusted to obtain an absorbance of approximately 1.0 at 517 nm.

-

Ascorbic acid or Trolox can be used as a positive control.

-

-

Assay Procedure:

-

Add a series of dilutions of the this compound stock solution to a 96-well microplate.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.[7][8][9]

-

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This cell-based assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

-

Cell Culture and Treatment:

-

Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production and incubate for 24 hours.

-

-

Measurement of Nitrite:

-

Collect the cell culture supernatant.

-